2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a complex organic compound that features a benzylsulfonyl group, a nitrophenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated nitrile under basic conditions.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the intermediate thiazole compound using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-nitrophenyl)thiazol-2-ylhydrazone: This compound shares the thiazole and nitrophenyl groups but differs in the presence of a hydrazone group instead of the benzylsulfonyl group.
N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide: Similar structure but lacks the benzylsulfonyl group.
Uniqueness
2-(benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is unique due to the presence of the benzylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(Benzylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N3O5S2, with a molecular weight of 417.5 g/mol. The compound features a thiazole ring, a nitrophenyl group, and a benzylsulfonyl moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅N₃O₅S₂ |
Molecular Weight | 417.5 g/mol |
CAS Number | 923387-70-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Thiazole Ring : This can be achieved by reacting a thioamide with a halogenated nitrile under basic conditions.
- Introduction of the Benzylsulfonyl Group : The sulfonylation is performed using benzylsulfonyl chloride in the presence of a base like triethylamine.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study on related thiazole derivatives found that they effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Inhibition of Monoamine Oxidase (MAO)
The compound has been evaluated for its inhibitory effects on human monoamine oxidase (hMAO) isoforms. The presence of the nitrophenyl group is believed to enhance its binding affinity to MAO-B, making it a potential candidate for treating neurodegenerative disorders such as Parkinson's disease .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial activities against various pathogens. The thiazole ring is often associated with enhanced antibacterial properties, likely due to its ability to disrupt bacterial cell wall synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Electron Transfer : The nitrophenyl group may participate in electron transfer processes, facilitating redox reactions in biological systems.
- Interaction with Biological Macromolecules : The thiazole ring can interact with proteins and nucleic acids, potentially modulating various biochemical pathways .
Case Studies and Research Findings
- Study on Antioxidant Properties : A series of thiazole derivatives were synthesized and tested for their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that compounds with electron-withdrawing groups significantly improved antioxidant activity compared to those with electron-donating groups .
- MAO Inhibition Study : In vitro assays demonstrated that certain derivatives selectively inhibited MAO-B over MAO-A, suggesting that structural modifications could enhance selectivity and potency against neurodegenerative diseases .
- Antimicrobial Efficacy : A comparative study showed that compounds containing the thiazole moiety exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) below 50 µg/mL .
Properties
IUPAC Name |
2-benzylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-17(12-28(25,26)11-13-5-2-1-3-6-13)20-18-19-16(10-27-18)14-7-4-8-15(9-14)21(23)24/h1-10H,11-12H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKYIOPDOUKCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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